molecular formula C6H13ClO B1584359 1-Chloro-4-ethoxybutane CAS No. 36865-43-7

1-Chloro-4-ethoxybutane

Cat. No.: B1584359
CAS No.: 36865-43-7
M. Wt: 136.62 g/mol
InChI Key: IXRDURXALZYREB-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxybutane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxybutane can be synthesized through the reaction of 1-chloro-4-butanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired ether compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 4-ethoxybutanol.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-ethoxybutane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: 4-ethoxybutanol.

    Oxidation: 4-ethoxybutanal or 4-ethoxybutanoic acid.

    Reduction: 1-ethoxybutane.

Scientific Research Applications

1-Chloro-4-ethoxybutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethoxybutane involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, resulting in the formation of a new bond and the release of the chloride ion.

Comparison with Similar Compounds

1-Chloro-4-ethoxybutane can be compared with other chlorinated ethers such as:

    1-Chloro-2-ethoxyethane: Similar in structure but with a shorter carbon chain.

    1-Chloro-3-ethoxypropane: Similar in structure but with a different carbon chain length.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the chlorine and ethoxy groups, which influence its reactivity and applications.

List of Similar Compounds

  • 1-Chloro-2-ethoxyethane
  • 1-Chloro-3-ethoxypropane
  • 1-Chloro-5-ethoxypentane

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-4-ethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-2-8-6-4-3-5-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRDURXALZYREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334466
Record name 1-Chloro-4-ethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36865-43-7
Record name 1-Chloro-4-ethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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